molecular formula C6H7IN2O B13889988 4-Ethoxy-5-iodopyrimidine

4-Ethoxy-5-iodopyrimidine

Cat. No.: B13889988
M. Wt: 250.04 g/mol
InChI Key: TZFMYDNZSYRZLY-UHFFFAOYSA-N
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Description

4-Ethoxy-5-iodopyrimidine is a heterocyclic organic compound with the molecular formula C6H7IN2O It is a derivative of pyrimidine, characterized by the presence of ethoxy and iodine substituents at the 4 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-5-iodopyrimidine typically involves the iodination of 4-ethoxypyrimidine. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow iodination processes. These methods offer better control over reaction conditions, improved yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-5-iodopyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate or cesium carbonate. The reactions are usually performed in solvents like toluene or ethanol under an inert atmosphere.

Major Products Formed:

    Substitution Reactions: Products include 4-ethoxy-5-azidopyrimidine, 4-ethoxy-5-thiocyanatopyrimidine, and various 4-ethoxy-5-aminopyrimidine derivatives.

    Coupling Reactions: Products include biaryl compounds and alkynyl-substituted pyrimidines.

Scientific Research Applications

4-Ethoxy-5-iodopyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the development of antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-iodopyrimidine is primarily based on its ability to undergo substitution and coupling reactions. The iodine atom acts as a leaving group, facilitating the formation of new bonds with various nucleophiles or electrophiles. This reactivity is exploited in the synthesis of complex molecules with desired biological or chemical properties.

Comparison with Similar Compounds

  • 4-Ethoxy-5-bromopyrimidine
  • 4-Ethoxy-5-chloropyrimidine
  • 4-Methoxy-5-iodopyrimidine

Comparison: 4-Ethoxy-5-iodopyrimidine is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine or chlorine. This makes it more reactive in substitution and coupling reactions, allowing for the synthesis of a wider range of derivatives. Additionally, the ethoxy group at the 4 position provides steric and electronic effects that can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

4-ethoxy-5-iodopyrimidine

InChI

InChI=1S/C6H7IN2O/c1-2-10-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3

InChI Key

TZFMYDNZSYRZLY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC=C1I

Origin of Product

United States

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